1H-Isoindole-1,3-diamine
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Overview
Description
1H-Isoindole-1,3-diamine is a heterocyclic compound characterized by a fused ring structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Isoindole-1,3-diamine can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with primary amines . Another method includes the reaction of substituted tetraynes with imidazole derivatives, followed by intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen and metal hydrides are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenases, by binding to their active sites . This interaction can lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
1H-Isoindole-1,3-diamine can be compared with other similar compounds, such as:
Phthalimide: Known for its use in medicinal chemistry and as a precursor in organic synthesis.
Isoindoline-1,3-dione: Similar in structure but with different functional groups and reactivity.
N-Substituted isoindole derivatives: These compounds have varied biological activities and applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two amine groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
53175-37-4 |
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Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1H-isoindole-1,3-diamine |
InChI |
InChI=1S/C8H9N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H,9H2,(H2,10,11) |
InChI Key |
UBGDVMQNTLSHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=C2N)N |
Origin of Product |
United States |
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